Dibutadiamin dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibutadiamin dihydrochloride is a synthetic compound known for its significant applications in the field of medicine, particularly in the treatment of heart-related conditions. It is a beta-1 agonist catecholamine that has cardiac stimulant action without evoking vasoconstriction or tachycardia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dibutadiamin dihydrochloride involves several steps. One common method includes the reaction of anisyl acetone with an acid or acid hydrogenation donor, a catalyst, and 3,4-dimethoxy phenethylamine in an organic solvent. The mixture is reacted for 1-5 hours at 30-40°C, followed by cooling and filtration. The pH is adjusted to 7-8 using sodium hydroxide, and the organic phase is washed and distilled. The concentrate is then recrystallized and dried to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the stability and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Dibutadiamin dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves the use of strong oxidizing agents.

Reduction: Can be achieved using reducing agents like sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Dibutadiamin dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.

Mécanisme D'action

Dibutadiamin dihydrochloride exerts its effects by directly stimulating beta-1 receptors of the heart. This stimulation increases myocardial contractility and stroke volume, leading to an increase in cardiac output. The compound’s action is primarily mediated through the activation of the beta-adrenoceptors, resulting in enhanced cardiac performance .

Comparaison Avec Des Composés Similaires

Dopamine: Another catecholamine with similar cardiac stimulant properties but also acts on dopamine receptors.

Isoproterenol: A non-selective beta-adrenergic agonist with broader effects on the cardiovascular system.

Uniqueness: Dibutadiamin dihydrochloride is unique in its selective action on beta-1 receptors, which allows it to increase cardiac output without significantly affecting heart rate or causing vasoconstriction. This makes it particularly useful in clinical settings where precise control of cardiac function is required .

Activité Biologique

Dibutadiamin dihydrochloride, a chemical compound with various biological activities, has garnered attention in pharmacological research due to its effects on neurotransmitter systems, particularly in the context of gastric secretory responses. This article explores its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Overview of this compound

This compound is classified as an adrenergic blocking agent. Its primary mechanism involves the inhibition of catecholamine uptake, which plays a crucial role in modulating gastric secretion. Understanding its biological activity is essential for potential therapeutic applications, especially in gastrointestinal disorders.

Research indicates that dibutadiamin affects gastric secretory responses through its interaction with catecholamine pathways. Specifically, it has been shown to exert an antisecretory effect in animal models, independent of vasoactive properties. This effect is attributed to its ability to block catecholamine uptake at nerve terminals, thereby prolonging the biological half-life of these neurotransmitters .

Case Studies and Experimental Data

A study conducted on rats demonstrated the effects of dibutadiamin on gastric secretion. The results are summarized in the table below:

| Drug | Dose (mg/kg) | Volume (ml) | SE (Standard Error) |

|---|---|---|---|

| Dibutadiamin | 0 | 1.5 | ± 0.35 |

| 3 | 18 | ± 0.23 | |

| 15 | 15 | ± 0.28 | |

| Mecamylamine | 0 | 23 | ± 0.28 |

| Hexamethonium | 0 | 14 | ± 0.27 |

This data indicates that higher doses of dibutadiamin correlate with significant changes in gastric secretion volume, suggesting a dose-dependent relationship with its antisecretory effects .

Pharmacological Implications

The antisecretory activity of dibutadiamin may have implications for treating conditions characterized by excessive gastric acid secretion, such as peptic ulcers or gastroesophageal reflux disease (GERD). By modulating catecholamine levels, dibutadiamin could potentially reduce gastric acidity and improve patient outcomes.

Comparative Analysis with Other Agents

In comparison to other adrenergic blockers such as mecamylamine and hexamethonium, dibutadiamin exhibits unique properties that may enhance its therapeutic profile:

| Agent | Mechanism | Primary Use |

|---|---|---|

| Dibutadiamin | Catecholamine uptake inhibition | Potential treatment for gastric disorders |

| Mecamylamine | Ganglionic blocker | Hypertension treatment |

| Hexamethonium | Nicotinic antagonist | Research tool for autonomic studies |

Dibutadiamin's specific action on gastric secretion distinguishes it from other compounds, highlighting its potential utility in gastrointestinal pharmacotherapy.

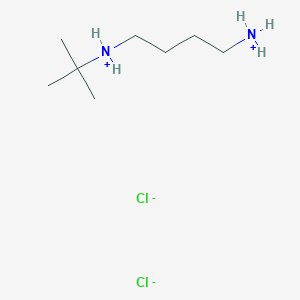

Propriétés

Numéro CAS |

1867-72-7 |

|---|---|

Formule moléculaire |

C8H22Cl2N2 |

Poids moléculaire |

217.18 g/mol |

Nom IUPAC |

N'-tert-butylbutane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H |

Clé InChI |

JFKDTPNZOJXSNR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-] |

SMILES canonique |

CC(C)(C)NCCCCN.Cl.Cl |

Synonymes |

CI-505 dibutadiamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.